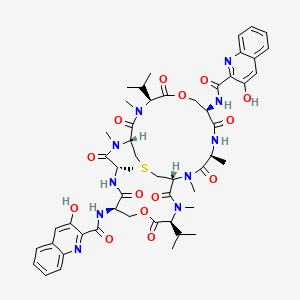
Antitumor agent-149
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-149 is a synthetic compound with significant potential in cancer treatment. It is known for its ability to inhibit the growth of cancer cells and induce apoptosis. The compound has a molecular weight of 1085.19 and a chemical formula of C52H64N10O14S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-149 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and purification techniques to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Antitumor agent-149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including colon and breast cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
The mechanism of action of antitumor agent-149 involves the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α)-mediated transcription. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation .
Comparación Con Compuestos Similares
Echinomycin: An analogue of antitumor agent-149, known for its ability to inhibit HIF-1α-mediated transcription.
Doxorubicin: A widely used anticancer drug that also induces apoptosis in cancer cells.
Venetoclax: Targets the Bcl-2 protein, leading to programmed cell death
Uniqueness: this compound is unique due to its specific inhibition of HIF-1α and its potent apoptotic effects on cancer cells. Unlike other compounds, it has shown significant efficacy in preclinical models of colon cancer and other malignancies .
Propiedades
Fórmula molecular |
C52H64N10O14S |
|---|---|
Peso molecular |
1085.2 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(1R,4S,7R,11S,14R,17S,20R,24S)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C52H64N10O14S/c1-25(2)41-51(73)75-21-33(57-45(67)39-37(63)19-29-15-11-13-17-31(29)55-39)43(65)53-28(6)48(70)60(8)36-24-77-23-35(49(71)61(41)9)59(7)47(69)27(5)54-44(66)34(22-76-52(74)42(26(3)4)62(10)50(36)72)58-46(68)40-38(64)20-30-16-12-14-18-32(30)56-40/h11-20,25-28,33-36,41-42,63-64H,21-24H2,1-10H3,(H,53,65)(H,54,66)(H,57,67)(H,58,68)/t27-,28-,33+,34+,35-,36-,41-,42-/m0/s1 |
Clave InChI |
FWTYYWFANNCACL-KOPQPNPPSA-N |
SMILES isomérico |
C[C@H]1C(=O)N([C@H]2CSC[C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3O)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C |
SMILES canónico |
CC1C(=O)N(C2CSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3O)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


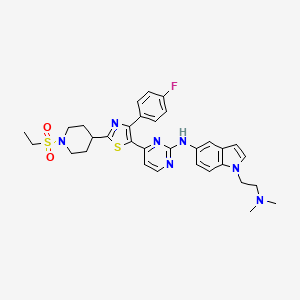

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
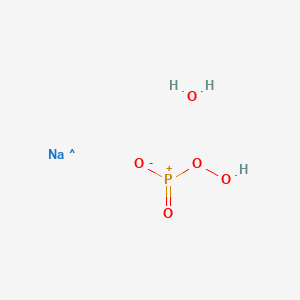
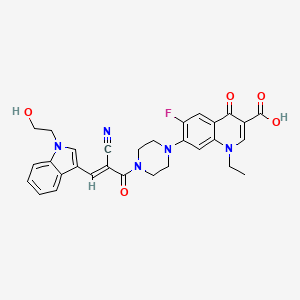
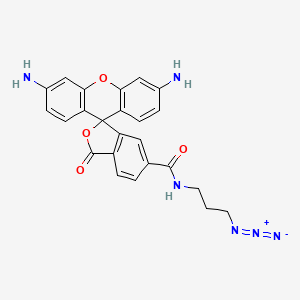

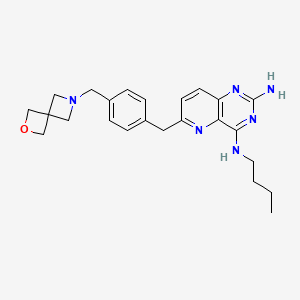
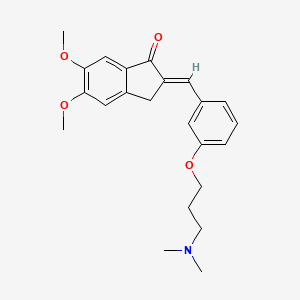
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

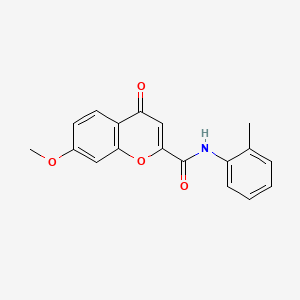
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)

